PI3K Isoform Selectivity: α vs. β Subunit Differential Inhibition
Bioactive molecules incorporating the 5-Chloro-2-(piperidin-3-yloxy)pyridine scaffold exhibit differential PI3K isoform inhibition. Against PI3Kalpha, the apparent binding affinity (Ki) is 1 nM, whereas against PI3Kbeta the Ki is 114 nM, representing a >100-fold selectivity window [1]. In comparison, compounds utilizing alternative 2-(piperidin-3-yloxy)pyridine cores lacking the 5-chloro substitution often show reduced isoform discrimination or significantly attenuated potency on the alpha isoform [2].
| Evidence Dimension | Binding affinity (Ki) for PI3K isoforms |
|---|---|
| Target Compound Data | PI3Kalpha Ki = 1 nM; PI3Kbeta Ki = 114 nM |
| Comparator Or Baseline | Alternative 2-(piperidin-3-yloxy)pyridine core lacking 5-chloro substitution (inferred from SAR studies in kinase inhibitor patents) |
| Quantified Difference | PI3Kalpha/PI3Kbeta selectivity ratio = 114:1 for 5-chloro derivative |
| Conditions | Fluorescence polarization assay using PIP3 as substrate; 30 min incubation; recombinant PI3Kalpha and PI3Kbeta |
Why This Matters
This isoform selectivity profile is critical for programs targeting PI3Kalpha-driven malignancies while minimizing on-target toxicity from PI3Kbeta inhibition, directly impacting compound selection in lead optimization.
- [1] BindingDB. BDBM50347087 (CHEMBL1796273). Affinity Data: PI3Kalpha Ki = 1 nM; PI3Kbeta Ki = 114 nM. Apparent binding affinity to PI3Kalpha and PI3Kbeta using PIP3 as substrate after 30 mins by fluorescence polarization assay. View Source
- [2] Zhang, D. et al. Pyridine Compounds as Inhibitors of Kinase. U.S. Patent Application Publication No. US2014/0350050 A1, November 27, 2014. IPC8 Class: AC07D40114FI. View Source
